3-Cyclopropoxy-4-methoxybenzonitrile
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Overview
Description
3-Cyclopropoxy-4-methoxybenzonitrile is an organic compound with the molecular formula C11H11NO2 It is a derivative of benzonitrile, featuring a cyclopropoxy group at the third position and a methoxy group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-4-methoxybenzonitrile typically involves multiple steps. One common method starts with the preparation of 4-methoxybenzonitrile, which is then subjected to cyclopropanation reactions to introduce the cyclopropoxy group at the third position. The reaction conditions often involve the use of cyclopropyl halides and strong bases to facilitate the cyclopropanation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxy-4-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using strong nucleophiles like sodium methoxide.
Major Products:
Oxidation: 3-Cyclopropoxy-4-methoxybenzoic acid.
Reduction: 3-Cyclopropoxy-4-methoxybenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-4-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-methoxybenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
3-Methoxybenzonitrile: Lacks the cyclopropoxy group, making it less sterically hindered.
4-Methoxybenzonitrile: Lacks the cyclopropoxy group, affecting its reactivity and applications.
3-Cyclopropyl-4-methoxybenzonitrile: Similar structure but with a cyclopropyl group instead of cyclopropoxy, leading to different chemical properties.
Uniqueness: 3-Cyclopropoxy-4-methoxybenzonitrile is unique due to the presence of both cyclopropoxy and methoxy groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-methoxybenzonitrile |
InChI |
InChI=1S/C11H11NO2/c1-13-10-5-2-8(7-12)6-11(10)14-9-3-4-9/h2,5-6,9H,3-4H2,1H3 |
InChI Key |
NECOSSHODLUMIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)OC2CC2 |
Origin of Product |
United States |
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